7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSTVKLXJLZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716543 | |
| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130816-25-9 | |
| Record name | 7-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization via Tetrazole Formation on Bromopyridine Precursors
One common approach involves starting from 7-bromo-2-aminopyridine derivatives, which undergo cyclization with azide sources or nitrogen-rich reagents to form the tetrazole ring fused to the pyridine. This method leverages the nucleophilic substitution and ring closure under controlled conditions.
- Typical reagents and conditions:
- Use of sodium azide or other azide donors.
- Acidic or basic catalysts depending on the substrate.
- Solvents such as ethanol or DMF.
- Heating under reflux or sealed tube conditions to promote cyclization.
This method benefits from the availability of bromopyridine precursors and achieves moderate to high yields of the target tetrazolopyridine.
High-Pressure Q-Tube Reactor-Assisted Synthesis
Advanced methods for fused heterocycles, including tetrazolo and triazolo pyridine derivatives, employ high-pressure Q-tube reactors to enhance reaction rates and yields:
- Reactions of appropriate aminopyridine derivatives with nitrogen-rich reagents or keto acids under acidic catalysis (e.g., trifluoroacetic acid and acetic acid).
- Reaction times are significantly reduced (30–40 minutes) at elevated temperatures (~130 °C).
- The pressurized environment facilitates ring closure and improves product purity.
- Although this method is reported for triazolo derivatives, it is applicable to tetrazolo analogs with optimization.
Data Table: Summary of Preparation Conditions and Yields
Research Findings and Notes
- The bromo substituent at the 7-position is stable under the reaction conditions described, allowing for further functionalization post-synthesis.
- The tetrazolo ring formation is favored under acidic catalysis and elevated temperatures, often requiring prolonged heating or pressurized conditions to achieve high yields.
- The Q-tube reactor method offers a modern approach that reduces reaction time drastically while maintaining or improving yields, although specific reports on 7-Bromo-tetrazolo[1,5-a]pyridine are limited and extrapolated from related heterocyclic syntheses.
- Purification typically involves filtration of precipitated solids, washing with water and ethanol, and recrystallization to achieve high purity.
- Analytical data for related compounds confirm the integrity of the heterocyclic structure and bromine substitution using MS, NMR, and X-ray crystallography when available.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine features a bromine atom and a tetrazole ring fused to a pyridine structure. This combination of heterocycles is significant because:
- Tetrazole Ring : Known for its stability and reactivity, the tetrazole group is common in many bioactive molecules. It exhibits a range of biological activities including anticonvulsant, antibacterial, and anticancer properties.
- Pyridine Ring : The presence of the pyridine ring contributes to the compound's ability to interact with biological systems effectively.
Biological Activities
Research into the biological activities of this compound has indicated several promising applications:
- Anticancer Activity : Compounds containing tetrazole rings have shown potential as anticancer agents. In vitro studies have demonstrated that derivatives of tetrazolo compounds exhibit significant inhibitory effects against various cancer cell lines (e.g., MCF-7 for breast cancer) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it may possess dual activity as both an anticancer and antimicrobial agent .
Case Studies
Several studies highlight the effectiveness of this compound in medicinal applications:
-
Anticancer Screening : A study evaluated the cytotoxic activity of synthesized derivatives against human cancer cell lines. The results showed that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
Compound Name Cell Line Tested IC50 (μg/mL) This compound MCF-7 (Breast) <100 Doxorubicin MCF-7 (Breast) Reference -
Antimicrobial Activity : Another study assessed the antimicrobial efficacy using the disk diffusion method against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for several derivatives .
Bacteria Tested Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Mechanism of Action
The mechanism by which 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
7-Bromo[1,2,4]triazolo[1,5-a]pyridine (CAS: 1053655-66-5)
- Molecular formula : C₆H₄BrN₃
- Molecular weight : 198.02 g/mol
- Key differences: Replaces the tetrazole ring with a triazole, reducing nitrogen content and altering electronic properties. XLogP3: Not explicitly reported, but similar molecular weight suggests comparable lipophilicity. Applications: Used as a pharmaceutical intermediate, particularly in antibacterial research (e.g., oxazolidinone derivatives) .
8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridine (CAS: 1820712-78-4)
6-Bromotetrazolo[1,5-a]pyridine (CAS: 35235-74-6)
- Molecular formula : C₅H₃BrN₄
- Molecular weight : 199.01 g/mol
- Key differences :
Structural and Functional Analysis
Electronic and Steric Effects
- Tetrazolo vs. Triazolo systems : The tetrazole ring (four nitrogens) is more electron-deficient than triazole (three nitrogens), making it more reactive toward nucleophiles. This difference is critical in click chemistry and nitrene generation .
- Bromine position : 7-Bromo substitution on tetrazolo[1,5-a]pyridine directs reactivity in ring-expansion reactions, whereas 6- or 8-bromo derivatives exhibit divergent regioselectivity .
Tetrazolo Derivatives
Triazolo Derivatives
- Explored in oxazolidinone antibiotics (e.g., linezolid analogs) for Gram-positive bacterial inhibition .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine | 1130816-25-9 | C₅H₃BrN₄ | 199.01 | 0.6 | Click chemistry, nitrene precursors |
| 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 | C₆H₄BrN₃ | 198.02 | N/A | Antibacterial intermediates |
| 8-Bromo-6-methyl-tetrazolo[1,5-a]pyridine | 1820712-78-4 | C₆H₅BrN₄ | 213.03 | 1.4 | Sterically modified synthetic routes |
| 6-Bromotetrazolo[1,5-a]pyridine | 35235-74-6 | C₅H₃BrN₄ | 199.01 | N/A | Regioselective ring expansions |
Biological Activity
7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine is a heterocyclic compound that combines a tetrazole ring with a pyridine structure. Its unique molecular framework has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of bromine and nitrogen-rich tetrazole and pyridine rings. The structural characteristics contribute to its stability and reactivity, making it a candidate for various biological applications.
Biological Activities
Research has indicated that compounds containing tetrazole rings exhibit a wide range of biological activities including:
- Anticonvulsant : Potential to reduce seizure activity.
- Antibacterial : Effective against various bacterial strains.
- Anticancer : Exhibits cytotoxic effects on cancer cells.
Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways. These methods allow for modifications that optimize yield and purity while enabling the exploration of derivatives with enhanced biological activities.
Case Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Antibacterial Properties : Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Neuroprotective Effects : Preliminary studies indicated that this compound may provide neuroprotective benefits in models of epilepsy by modulating neurotransmitter levels .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable interaction profile with certain protein kinases implicated in cancer progression .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
The synthesis of tetrazolo-pyridine derivatives typically involves cyclization strategies. For brominated analogs like this compound, oxidative cyclization of N-(2-pyridyl)amidines or guanidines is common. For example, oxidizers such as NaOCl, MnO₂, or eco-friendly alternatives like PIFA (bis(trifluoroacetoxy)iodobenzene) and I₂/KI can induce ring closure . Reaction optimization should consider:
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalysts : CuBr/1,10-phenanthroline systems enable catalytic oxidation under mild conditions, reducing byproducts .
Q. How should researchers characterize this compound, and what spectral benchmarks are critical?
Characterization requires multi-technique validation:
- NMR : ¹H and ¹³C NMR confirm regioselectivity of bromine substitution. For example, the aromatic proton adjacent to bromine typically shows downfield shifts (δ 8.2–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI) should match the molecular ion [M+H]⁺ at m/z 198.02 .
- X-ray Crystallography : Resolves ambiguity in fused-ring geometry. The tetrazolo-pyridine core exhibits near-planarity, with bromophenyl substituents twisted at ~32° relative to the main ring .
Safety Note : Use inert atmospheres during thermal analysis (DSC/TGA) to avoid decomposition hazards .
Q. What are the storage and safety protocols for this compound?
- Storage : Store at –20°C in airtight containers under argon to prevent moisture absorption or oxidative degradation. Avoid repeated freeze-thaw cycles .
- Waste Disposal : Collect halogenated waste separately and treat via professional biohazard services to mitigate environmental release of brominated byproducts .
- PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (H303/H313/H1375 hazard codes) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at position 7 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 efficiently mediate aryl-aryl coupling, but steric hindrance from the fused tetrazole ring may require longer reaction times .
- Solvent Effects : DME/H₂O mixtures enhance solubility of polar intermediates, while toluene is preferred for hydrophobic substrates .
- Byproduct Mitigation : Ligand additives (e.g., SPhos) suppress homocoupling .
Case Study : Coupling with aryl boronic acids yields biaryl derivatives with potential JAK1/2 inhibition activity .
Q. What computational methods are used to predict the compound’s electronic properties and binding affinity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO/LUMO orbitals. The electron-withdrawing tetrazole ring lowers LUMO energy (–1.8 eV), favoring nucleophilic attack .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with JAK kinases. The bromine atom forms halogen bonds with Leu959 and Glu966 residues (ΔG ≈ –9.2 kcal/mol) .
Validation : Compare computed IR spectra with experimental data (e.g., C–Br stretch at 560 cm⁻¹) .
Q. How do structural modifications at position 7 impact biological activity?
Replacing bromine with other groups (e.g., amino, nitro) alters pharmacokinetics:
- Amino Derivatives : Enhance solubility (logP reduction by ~1.5) but reduce CNS penetration due to increased polarity .
- Nitro Derivatives : Improve JAK2 inhibition (IC₅₀ = 12 nM vs. 35 nM for bromo-analog) but increase hepatotoxicity risks .
Table : Structure-Activity Relationships (SAR)
| Substituent | JAK2 IC₅₀ (nM) | logP | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Br | 35 | 2.1 | 450 |
| NH₂ | 50 | 0.9 | 620 |
| NO₂ | 12 | 1.8 | 290 |
Q. What contradictions exist in reported thermal stability data, and how can they be resolved?
Discrepancies arise in decomposition onset temperatures:
- TGA Data : Some studies report onset at 220°C , while others observe stability up to 250°C .
- Resolution : Variability may stem from purity (≥97% vs. technical grade) or heating rates (5°C/min vs. 10°C/min). Use ARC (accelerated rate calorimetry) for hazard prediction under adiabatic conditions .
Q. What role does this compound play in material science applications?
As a π-deficient heterocycle, it serves as:
- Electron-Transport Layer (ETL) : In OLEDs, its electron mobility (μₑ = 0.02 cm²/V·s) improves device efficiency .
- Coordination Polymers : Bromine participates in halogen···π interactions, stabilizing metal-organic frameworks (MOFs) with Cu(II) nodes .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
